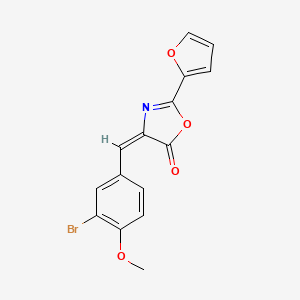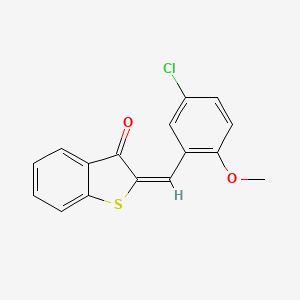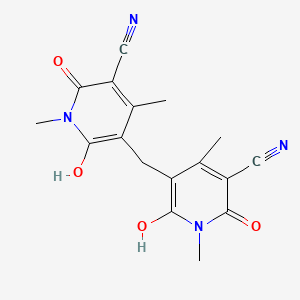![molecular formula C20H24N2O5S B5879109 1-(4-{4-[(3,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5879109.png)
1-(4-{4-[(3,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-{4-[(3,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone, also known as DSP-4, is a chemical compound that has been widely used in scientific research for its unique properties. It was first synthesized in 1979 and has since been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in medicine.
Mécanisme D'action
1-(4-{4-[(3,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone exerts its neurotoxic effects by selectively targeting noradrenergic neurons and inducing their degeneration. It is believed that 1-(4-{4-[(3,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone is taken up by noradrenergic neurons through the norepinephrine transporter, where it inhibits the reuptake of norepinephrine and subsequently leads to its accumulation in the neuron. This accumulation of norepinephrine is thought to trigger a cascade of events that ultimately leads to the degeneration of the neuron.
Biochemical and Physiological Effects
The depletion of norepinephrine levels in the brain following 1-(4-{4-[(3,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone administration has been shown to have a variety of effects on behavior and physiology. Studies have demonstrated that 1-(4-{4-[(3,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone administration can lead to deficits in learning and memory, as well as alterations in locomotor activity and anxiety-like behavior. Additionally, 1-(4-{4-[(3,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone has been shown to have effects on cardiovascular function, thermoregulation, and pain sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-{4-[(3,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone has several advantages as a research tool, including its selectivity for noradrenergic neurons and its ability to induce degeneration of these neurons. However, there are also limitations to its use, including the potential for off-target effects and the fact that it only targets a specific subset of neurons.
Orientations Futures
There are several potential future directions for research involving 1-(4-{4-[(3,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone. One area of interest is the role of the noradrenergic system in psychiatric disorders such as depression and anxiety. Additionally, 1-(4-{4-[(3,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone may be useful in investigating the role of the noradrenergic system in aging and neurodegenerative diseases such as Alzheimer's. Finally, further research is needed to fully understand the mechanism of action of 1-(4-{4-[(3,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone and to develop more selective and targeted neurotoxins for research purposes.
In conclusion, 1-(4-{4-[(3,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone is a valuable tool for investigating the role of the noradrenergic system in various physiological and pathological conditions. Its unique properties have made it a widely used research tool, and there are several potential future directions for research involving 1-(4-{4-[(3,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone.
Méthodes De Synthèse
1-(4-{4-[(3,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone is synthesized through a multi-step process that involves the reaction of piperazine with 3,4-dimethoxybenzene sulfonyl chloride, followed by the reaction of the resulting product with 4-nitrobenzaldehyde and subsequent reduction with sodium borohydride. The final product is obtained through a final reaction with 1-(4-chlorophenyl)ethanone.
Applications De Recherche Scientifique
1-(4-{4-[(3,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone has been used extensively in scientific research to investigate its effects on the noradrenergic system. It is a selective neurotoxin that targets noradrenergic neurons, leading to their degeneration and subsequent depletion of norepinephrine levels in the brain. This property has made 1-(4-{4-[(3,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone a valuable tool for studying the role of the noradrenergic system in various physiological and pathological conditions.
Propriétés
IUPAC Name |
1-[4-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-15(23)16-4-6-17(7-5-16)21-10-12-22(13-11-21)28(24,25)18-8-9-19(26-2)20(14-18)27-3/h4-9,14H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPVSPJMMLDQOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-{4-[(3,4-Dimethoxyphenyl)sulfonyl]piperazin-1-yl}phenyl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-methoxy-1,3-dimethyl-2-(2-oxo-2-phenylethyl)cyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5879041.png)

![4-bromo-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5879067.png)


![1,7,7-trimethylbicyclo[2.2.1]heptan-2-one 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5879074.png)
![N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-N'-(4-phenoxyphenyl)guanidine](/img/structure/B5879081.png)

![2-[(2,2-diphenylethyl)(propyl)amino]ethanol](/img/structure/B5879093.png)

![4-{[4-(methylthio)phenyl]sulfonyl}morpholine](/img/structure/B5879105.png)
![3-(2-furylmethyl)-4-imino-6,6-dimethyl-1,3,4,5,6,8-hexahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-one](/img/structure/B5879125.png)

![4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate](/img/structure/B5879134.png)